Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
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Overview
Description
Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a synthetic organic compound with the molecular formula C₉H₁₃FO₃S. It is characterized by a spirocyclic structure containing both oxygen and sulfur atoms, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of Ethyl 8-fluoro-2-oxa-6-thiaspiro[34]octane-8-carboxylate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Scientific Research Applications
Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The presence of the fluorine atom can enhance its binding affinity and stability .
Comparison with Similar Compounds
Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can be compared with similar compounds, such as:
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate: This compound has a nitrogen atom in place of the sulfur atom, which can alter its chemical and biological properties.
This compound analogs: Variations in the substituents on the spirocyclic core can lead to differences in reactivity and application.
This compound stands out due to its unique combination of oxygen and sulfur atoms in the spirocyclic structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO3S/c1-2-13-7(11)9(10)6-14-5-8(9)3-12-4-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRESXWWKKRQAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CSCC12COC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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